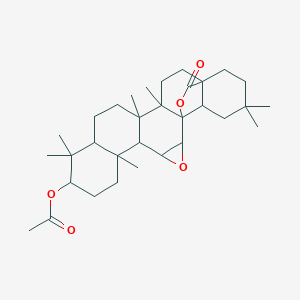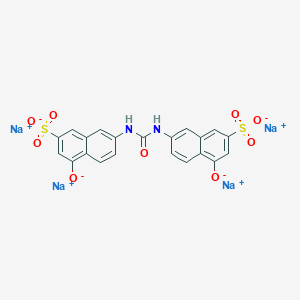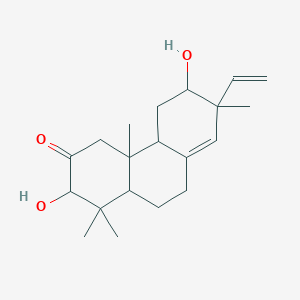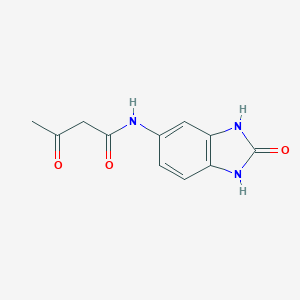
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is a triterpenoid . Triterpenoids are terpene molecules containing six isoprene units .
Molecular Structure Analysis
The molecular formula of this compound is C32H48O5. Its molecular weight is 512.7 g/mol.Physical and Chemical Properties Analysis
This compound is an extremely weak basic compound .Wissenschaftliche Forschungsanwendungen
Majumder and Bagchi (1983) explored oxidative transformations of triterpenoids, which are relevant for understanding the chemical behavior and potential applications of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate in synthetic organic chemistry (Majumder & Bagchi, 1983).
Sejbal et al. (2000) discussed the preparation and conformational analysis of 1,2-Seco derivatives of 19β,28-Epoxy-18α-oleanane, which can provide insights into the structural and conformational properties of similar compounds (Sejbal et al., 2000).
Kitagawa, Kitazawa, and Yosioka (1972) investigated the photochemical transformation of oleanolic acid, a process relevant for understanding the photochemical properties of similar epoxy-oleanane derivatives (Kitagawa, Kitazawa, & Yosioka, 1972).
Mahadik et al. (2009) studied beta-amino alcohol derivatives, which can shed light on the potential applications of this compound in asymmetric synthesis and catalysis (Mahadik et al., 2009).
Singh and Kamboj (2010) synthesized β-amino alcohols from methyl epoxy stearate, which might provide a parallel for understanding the reactivity and potential applications of similar epoxy compounds (Singh & Kamboj, 2010).
El‐Seedi, Hazell, and Torssell (1994) isolated various triterpenes and determined the structure of a new triterpene similar to the compound , contributing to the understanding of its structural and functional properties (El‐Seedi, Hazell, & Torssell, 1994).
Boar, Joukhadar, Luque, Mcghie, Barton, Arigoni, Brunner, and Giger (1978) explored the transformation of β-amyrin into oleanolic acid, providing a context for understanding similar transformations in related compounds (Boar et al., 1978).
Sejbal, Klinot, and Buděšínský (1991) studied the photolyses and pyrolyses of triterpenoid nitrites, which can be relevant for understanding the stability and reactivity of similar epoxy triterpenoids (Sejbal, Klinot, & Buděšínský, 1991).
Pradhan, Chakraborty, and Weyerstahl (1987) conducted studies on the oxidation of triterpenoids, which is important for understanding the oxidative behavior of similar compounds (Pradhan, Chakraborty, & Weyerstahl, 1987).
Woo, Kang, and Jew (1985) investigated the cycloetherification of hydroxyoleanenes, which might offer insights into the cyclization reactions of similar compounds (Woo, Kang, & Jew, 1985).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate' can be achieved through a series of chemical reactions involving starting materials such as oleanolic acid and acetic anhydride. The synthesis pathway involves the protection of the hydroxyl group, oxidation of the alcohol group, and epoxidation of the double bond.", "Starting Materials": [ "Oleanolic acid", "Acetic anhydride", "Pyridine", "Chloroform", "Anhydrous sodium sulfate", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Concentrated sulfuric acid", "Acetic acid", "Hydrochloric acid", "Potassium hydroxide", "Sodium chloride" ], "Reaction": [ "Protection of the hydroxyl group by reacting oleanolic acid with acetic anhydride and pyridine to form oleanolic acid acetate.", "Oxidation of the alcohol group by reacting oleanolic acid acetate with hydrogen peroxide and sodium bicarbonate to form 3β-hydroxyolean-12-en-28-oic acid.", "Epoxidation of the double bond by reacting 3β-hydroxyolean-12-en-28-oic acid with m-chloroperbenzoic acid in chloroform to form 11α,12α-epoxy-3β-hydroxyolean-28-oic acid.", "Acetylation of the hydroxyl group by reacting 11α,12α-epoxy-3β-hydroxyolean-28-oic acid with acetic anhydride and pyridine to form 11α,12α-epoxy-3β-hydroxy-28,13-oleananolide 3-acetate.", "Purification of the compound through recrystallization using methanol and ethanol, and washing with diethyl ether.", "Final purification of the compound through column chromatography using silica gel and eluting with a mixture of chloroform and methanol.", "Drying of the compound using anhydrous sodium sulfate and characterization using various spectroscopic techniques." ] } | |
CAS-Nummer |
35738-25-1 |
Molekularformel |
C32H48O5 |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate |
InChI |
InChI=1S/C32H48O5/c1-18(33)35-21-10-11-28(6)19(27(21,4)5)9-12-29(7)23(28)22-24(36-22)32-20-17-26(2,3)13-15-31(20,25(34)37-32)16-14-30(29,32)8/h19-24H,9-17H2,1-8H3/t19-,20+,21-,22-,23+,24-,28-,29+,30-,31-,32+/m0/s1 |
InChI-Schlüssel |
RJEUVXAJCYTMIC-LRFNUQPTSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C |
Aussehen |
Powder |
melting_point |
329-331°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















